2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone
CAS No.: 898775-84-3
Cat. No.: VC2301402
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898775-84-3 |
---|---|
Molecular Formula | C18H20O2 |
Molecular Weight | 268.3 g/mol |
IUPAC Name | 1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C18H20O2/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |
Standard InChI Key | PIVZFZUULLGYDO-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC |
Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Properties
2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone features a propiophenone backbone with specific substituents that influence its physicochemical properties. The compound contains two phenyl rings connected by a propanone linkage, with dimethyl groups at the 2' and 5' positions of one phenyl ring and a methoxy group at the 4-position of the other phenyl ring.
Molecular and Structural Information
The molecular formula of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is C18H20O2, with a molecular weight of approximately 268.35 g/mol. Its structure can be represented by a ketone functional group connecting two substituted aromatic rings.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated:
Property | Value | Notes |
---|---|---|
Physical State | White to off-white crystalline solid | At room temperature |
Melting Point | 75-85°C | Estimated range |
Solubility | Soluble in organic solvents (ethanol, methanol, acetone, dichloromethane) | Limited solubility in water |
Log P | 3.8-4.2 | Indicates lipophilicity |
pKa | ~19-20 | For the alpha hydrogen |
UV Absorption | λmax ~280-290 nm | Due to aromatic and carbonyl chromophores |
Spectroscopic Properties
The compound exhibits characteristic spectroscopic features that aid in its identification and structural elucidation:
Spectroscopic Method | Key Features |
---|---|
IR Spectroscopy | Carbonyl stretch at ~1680 cm^-1; C-O stretch at ~1250 cm^-1; Aromatic C-H stretching at ~3000 cm^-1 |
^1H NMR | Methoxy protons at ~3.8 ppm; Methyl protons at ~2.3-2.5 ppm; Aromatic protons at ~6.8-7.8 ppm; Methylene protons at ~2.8-3.2 ppm |
^13C NMR | Carbonyl carbon at ~198 ppm; Aromatic carbons at ~110-160 ppm; Methoxy carbon at ~55 ppm; Methyl carbons at ~19-21 ppm |
Mass Spectrometry | Molecular ion peak at m/z 268; Fragment ions at m/z 135 (methoxyphenyl propyl fragment) and m/z 133 (dimethylbenzoyl fragment) |
Synthesis Methods
Friedel-Crafts Acylation Route
The primary synthetic approach for 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves Friedel-Crafts acylation. This reaction pathway utilizes a Lewis acid catalyst to facilitate the formation of the key carbon-carbon bond.
Reaction Scheme
The synthesis generally proceeds through the reaction of 2,5-dimethylbenzene with 3-(4-methoxyphenyl)propanoyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst.
Reaction Conditions
Parameter | Conditions | Notes |
---|---|---|
Temperature | 0-5°C (initial), then 20-25°C | Controlled to minimize side reactions |
Solvent | Anhydrous dichloromethane or carbon disulfide | Moisture-free conditions are essential |
Catalyst | AlCl₃ (1.1-1.2 equivalents) | Added slowly to control exothermic reaction |
Reaction Time | 4-8 hours | Monitored by TLC or HPLC |
Work-up | Aqueous acid quench followed by base neutralization | Removes aluminum salts |
Purification | Recrystallization from ethanol/water | Yields typically 65-75% |
Wittig Reaction Followed by Hydrogenation
An alternative approach involves a Wittig reaction between 2,5-dimethylbenzaldehyde and a phosphonium ylide derived from 2-(4-methoxyphenyl)ethyl bromide, followed by selective hydrogenation of the resulting alkene.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions can also be employed, utilizing appropriate organometallic reagents and carbonyl-containing substrates to construct the target molecule.
Chemical Reactions and Reactivity
Reactivity of the Carbonyl Group
The carbonyl group in 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone serves as a reactive center for various transformations:
Reduction Reactions
Reducing Agent | Product | Reaction Conditions |
---|---|---|
NaBH₄ | Secondary alcohol | In methanol or ethanol, 0-25°C, 1-3 hours |
LiAlH₄ | Secondary alcohol | In THF, 0°C, 1-2 hours |
Catalytic H₂ | Secondary alcohol | Pd/C or Pt/C, H₂ (1-3 atm), room temperature |
Wolff-Kishner | Deoxygenated compound | Hydrazine, KOH, high temperature |
Clemmensen | Deoxygenated compound | Zn(Hg), HCl |
Nucleophilic Addition Reactions
The carbonyl group can undergo nucleophilic additions with various reagents:
Nucleophile | Product Type | Notes |
---|---|---|
Grignard Reagents | Tertiary alcohols | Requires anhydrous conditions |
Organolithium Compounds | Tertiary alcohols | High reactivity, low temperatures required |
HCN | Cyanohydrins | In the presence of base catalysts |
Amines | Imines or enamines | With primary or secondary amines, respectively |
Hydrazines | Hydrazones | Precursors for Wolff-Kishner reduction |
Reactions Involving the Aromatic Rings
The aromatic rings in 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone can participate in various electrophilic aromatic substitution reactions:
Halogenation
Halogenating Agent | Preferential Substitution Site | Conditions |
---|---|---|
Br₂ | Para to methoxy group | In CCl₄ or CH₂Cl₂, 0-25°C |
Cl₂ | Para to methoxy group | In the presence of Lewis acid catalysts |
NBS | Benzylic positions of methyl groups | In CCl₄ with peroxide initiators |
Nitration and Sulfonation
These reactions typically occur preferentially at positions directed by the existing substituents, with the methoxy group being a strong ortho/para director and the methyl groups being moderate ortho/para directors.
Applications in Scientific Research
As a Synthetic Intermediate
2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of various compounds of interest:
Pharmaceutical Precursors
The compound can be modified to create structures that serve as building blocks for pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, or neurological activities.
Material Science Applications
Derivatives of this compound can be used in the development of specialty polymers, photochromic materials, and liquid crystals due to their structural rigidity and potential for modifications.
Analytical Chemistry Applications
Biological Activity and Pharmacological Effects
Potential Activity | Mechanism | Evidence Basis |
---|---|---|
Anti-inflammatory | Potential inhibition of cyclooxygenase (COX) enzymes | Structural similarity to known COX inhibitors |
Antimicrobial | Interaction with bacterial cell membranes or enzymes | Based on activities of similar aromatic ketones |
Antioxidant | Free radical scavenging via the methoxy group | Common in methoxylated aromatic compounds |
Enzyme Inhibition | Binding to enzyme active sites | Structure allows for specific protein interactions |
Structure-Activity Relationship
The biological activity of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is influenced by its structural features:
Role of the Methoxy Group
The methoxy substituent at the 4-position enhances lipophilicity and may contribute to membrane permeability, potentially affecting the compound's bioavailability and distribution in biological systems.
Effect of Dimethyl Substitution
The methyl groups at the 2' and 5' positions influence the compound's steric properties, potentially affecting its binding to protein targets and its metabolic stability.
Comparison with Similar Compounds
Structural Analogues
Compound | Structural Difference | Effect on Properties |
---|---|---|
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Different positions of methyl and methoxy groups | Altered electronic and steric properties |
2',5'-Dimethyl-3-phenylpropiophenone | Lacks methoxy group | Decreased polarity, different hydrogen bonding capabilities |
4'-Methoxy-3-(2,5-dimethylphenyl)propiophenone | Reversed positions of key substituents | Different reactivity patterns |
2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | Chloro instead of methyl groups | Enhanced electrophilicity, different biological profile |
Reactivity Comparisons
The reactivity of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone differs from its structural analogues in several ways:
Carbonyl Reactivity
The electron-donating effects of the methoxy and methyl groups influence the electrophilicity of the carbonyl carbon, affecting its reactivity toward nucleophiles compared to unsubstituted or differently substituted analogues.
Aromatic Substitution Patterns
The different substitution patterns on the aromatic rings lead to varied regioselectivity in electrophilic aromatic substitution reactions, creating distinct reaction profiles for each structural analogue.
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC)
Parameter | Recommended Conditions |
---|---|
Column | C18 reversed-phase (150 mm × 4.6 mm, 5 μm) |
Mobile Phase | Acetonitrile/water gradient (60:40 to 80:20) |
Flow Rate | 1.0 mL/min |
Detection | UV at 280 nm |
Retention Time | ~7-9 minutes (estimated) |
Sample Preparation | Dissolution in acetonitrile or methanol |
Gas Chromatography (GC)
Parameter | Recommended Conditions |
---|---|
Column | DB-5 or equivalent (30 m × 0.25 mm, 0.25 μm film thickness) |
Temperature Program | 100°C (2 min) → 280°C at 10°C/min, hold for 5 min |
Carrier Gas | Helium at 1 mL/min |
Injection | Split (10:1), 250°C |
Detection | FID or MS |
Retention Time | ~15-18 minutes (estimated) |
Spectroscopic Methods for Structural Confirmation
Advanced spectroscopic techniques provide definitive structural confirmation:
Two-Dimensional NMR Experiments
Techniques such as COSY, HSQC, and HMBC can establish connectivity between protons and carbons, confirming the substitution patterns on the aromatic rings.
X-ray Crystallography
For crystalline samples, X-ray diffraction provides unambiguous structural information, including bond lengths, angles, and the three-dimensional arrangement of the molecule.
Future Research Directions
Synthetic Methodology Development
Future research may focus on developing more efficient and environmentally friendly synthetic routes to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, potentially employing:
Green Chemistry Approaches
Approach | Potential Benefits |
---|---|
Solvent-free Reactions | Reduced environmental impact, lower waste generation |
Catalytic Methods | Lower energy requirements, improved atom economy |
Flow Chemistry | Enhanced control over reaction parameters, scalability |
Biocatalysis | Milder conditions, higher stereoselectivity |
Novel Cross-Coupling Strategies
Emerging transition metal-catalyzed methodologies may provide more direct and selective routes to the target compound and its derivatives.
Expanded Biological Evaluation
Comprehensive studies to evaluate the potential biological activities of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone may include:
Enzyme Inhibition Assays
Enzyme Target | Relevance | Assay Method |
---|---|---|
Cyclooxygenase (COX) | Inflammation | Oxygen consumption, PGE₂ production |
Lipoxygenase (LOX) | Inflammation | UV spectrophotometric assay |
Protein Kinases | Signal transduction | Phosphorylation assays |
Cytochrome P450 | Drug metabolism | Substrate conversion assays |
Cell-Based Screening
Assessment of cytotoxicity, anti-proliferative effects, and other cellular responses to the compound across various cell lines could reveal potential therapeutic applications.
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